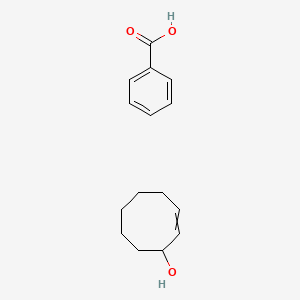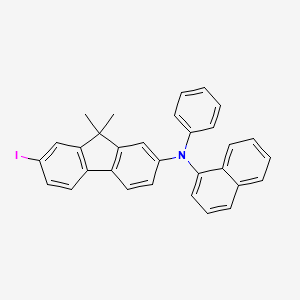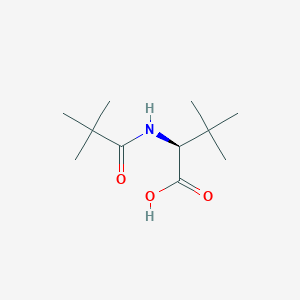
N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety substituted with a 2,2-dimethylpropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine typically involves the acylation of 3-methyl-L-valine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound may act as an inhibitor or substrate, affecting the activity of these enzymes and thereby influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-3-methyl-L-alanine
- N-(2,2-Dimethylpropanoyl)-3-methyl-L-leucine
- N-(2,2-Dimethylpropanoyl)-3-methyl-L-isoleucine
Uniqueness
N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
173348-11-3 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(2S)-2-(2,2-dimethylpropanoylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)7(8(13)14)12-9(15)11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
JXHKBHMKEAQNLJ-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
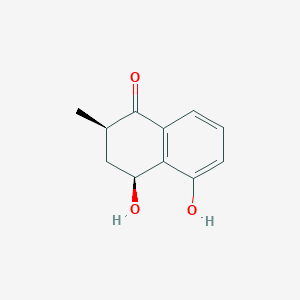
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
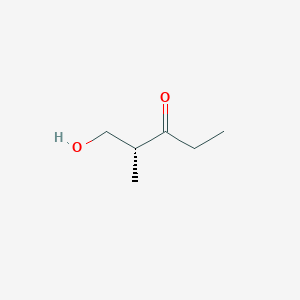


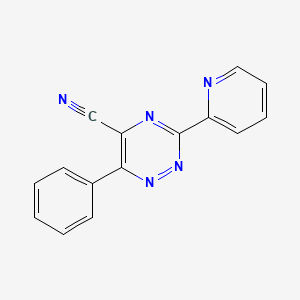
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
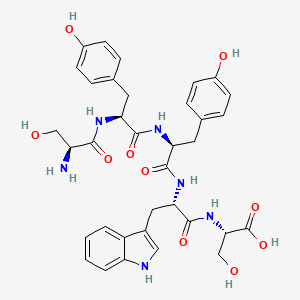
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
